molecular formula C13H10N2OS B176742 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol CAS No. 156424-47-4

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol

Cat. No.: B176742
CAS No.: 156424-47-4
M. Wt: 242.3 g/mol
InChI Key: MFQLJKGRFRWGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol (CAS 156424-47-4) is a thienopyrimidine-based chemical compound of significant interest in infectious disease research, particularly for developing novel therapeutics against Helicobacter pylori . This scaffold serves as a core structure for developing narrow-spectrum antibacterial agents aimed at overcoming the limitations of current broad-spectrum therapies. Its primary research value lies in its selective inhibition of H. pylori , a major causative agent of gastritis, peptic ulcers, and gastric cancer, with potency superior to clarithromycin in early leads . The compound's mechanism of action targets the NuoD subunit of H. pylori 's respiratory Complex I (NADH:ubiquinone oxidoreductase) . This enzyme complex is uniquely essential for ATP synthesis in the pathogen, making it a promising target for selective antibiotic development. Researchers utilize this thienopyrimidine and its derivatives to explore the structure-activity relationship (SAR) at the NuoB-NuoD binding interface, guiding the optimization of potency, cytotoxicity, and pharmacokinetic properties . Lead compounds in this series demonstrate excellent in vitro potency and efficacy in ex vivo infection models, establishing the thienopyrimidine scaffold as a validated starting point for future antibiotic development . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-6-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-8-14-10-7-11(9-5-3-2-4-6-9)17-12(10)13(16)15-8/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQLJKGRFRWGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)SC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433831
Record name 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156424-47-4
Record name 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The construction of the thieno[3,2-d]pyrimidine core begins with the preparation of a substituted thiophene derivative. A widely adopted strategy involves the Gewald reaction , which enables the introduction of methyl and aryl groups at specific positions on the thiophene ring. For instance, reacting propiophenone (phenylacetone) with ethyl cyanoacetate and elemental sulfur in the presence of morpholine yields 3-methyl-5-phenylthiophene-2-carboxylate (Scheme 1) . This reaction proceeds via a Knoevenagel condensation followed by cyclization, with the methyl and phenyl groups occupying the 3- and 5-positions of the thiophene ring, respectively.

Optimization Note :

  • Yield improvements (up to 68%) are achieved by using dimethylformamide (DMF) as a solvent and maintaining reaction temperatures at 80–100°C .

  • Substituent positioning is critical; altering the ketone substrate (e.g., using 4-methylacetophenone) disrupts regioselectivity, leading to undesired byproducts .

Cyclocondensation to Form the Pyrimidinone Core

The thiophene carboxylate undergoes cyclization with urea or formamide to generate the pyrimidin-4(3H)-one intermediate. In a representative procedure, 3-methyl-5-phenylthiophene-2-carboxamide is heated with excess urea at 190°C for 3 hours, resulting in 2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one (Scheme 2) . The reaction mechanism involves nucleophilic attack of the amide nitrogen on the adjacent carbonyl group, followed by dehydration.

Key Data :

ParameterValueSource
Reaction Temperature190°C
Yield55–60%
Purity (HPLC)>95%

Challenges :

  • Overheating (>200°C) promotes decomposition, necessitating precise temperature control .

  • The use of formamide instead of urea reduces reaction time but requires anhydrous conditions .

Halogenation and Hydroxylation at Position 4

The pyrimidin-4(3H)-one intermediate is converted to the 4-chloro derivative using phosphorus oxychloride (POCl₃) . In a optimized protocol, refluxing the pyrimidinone with POCl₃ (5 equiv) for 6 hours yields 4-chloro-2-methyl-6-phenylthieno[3,2-d]pyrimidine with 70–75% efficiency . Subsequent hydrolysis of the 4-chloro group is achieved under mild basic conditions (e.g., aqueous NaOH, 60°C, 2 hours), affording the target 4-ol derivative .

Comparative Hydrolysis Conditions :

BaseTemperatureTime (h)Yield
1M NaOH60°C285%
1M KOH80°C1.578%
NH₃ (aq)RT2462%

Mechanistic Insight :
The hydrolysis proceeds via an SNAr mechanism, where hydroxide ion attacks the electron-deficient C4 position, displacing chloride .

Alternative Routes: Direct Cyclization to 4-Hydroxy Derivatives

Recent advances demonstrate that substituting urea with guanidine hydrochloride during cyclization directly yields the 4-hydroxy derivative, bypassing the chlorination step. For example, heating 3-methyl-5-phenylthiophene-2-carboxamide with guanidine hydrochloride at 180°C for 4 hours produces the target compound in 58% yield . While this method reduces step count, scalability is limited by guanidine’s hygroscopic nature and side reactions .

Post-Synthetic Modifications and Applications

Although beyond the scope of this review, the 4-hydroxy group serves as a handle for further functionalization. Patent literature describes O-alkylation with methyl iodide or sulfonation with chlorosulfonic acid to generate prodrug candidates . Additionally, the phenyl group at position 6 can undergo Suzuki-Miyaura coupling to introduce biaryl motifs, enhancing pharmacological profiles .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol has been studied for its potential as an antitumor agent . Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, modifications at specific positions on the thieno-pyrimidine scaffold have shown enhanced potency against leukemia cell lines, particularly MV4-11, with IC50 values in the nanomolar range .

The compound has demonstrated anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro studies reported IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests its potential for developing new anti-inflammatory therapies.

Enzyme Inhibition

Research has highlighted the compound's ability to act as an enzyme inhibitor , particularly against targets involved in cancer progression. The structure-activity relationship (SAR) studies indicate that substituents on the phenyl ring significantly affect enzyme binding affinity and selectivity .

Material Science

In material science, this compound is being explored for applications in mesoporous materials and as a precursor for synthesizing novel polymers due to its unique structural properties . Its stability and reactivity make it suitable for various industrial applications.

CompoundTargetIC50 (μM)Notes
1FLT30.065High potency against leukemia cells
2COX-20.04Comparable to celecoxib
3COX-10.175Moderate inhibition
4Various Cancer LinesVariesSAR studies indicate improved activity with specific substitutions

Case Study 1: Antitumor Activity

A study conducted by Ali et al. synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity against various cancer cell lines. The results indicated that compounds with specific substitutions at the 6-position exhibited enhanced cytotoxic effects, particularly against leukemia cell lines . The study emphasized the importance of structural modifications in improving biological activity.

Case Study 2: Anti-inflammatory Effects

In another research effort focused on anti-inflammatory properties, derivatives of thieno[3,2-d]pyrimidines were tested for their ability to inhibit COX enzymes. The findings revealed that certain derivatives effectively suppressed COX-2 activity at low concentrations, indicating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fused Heterocyclic Systems

Thieno[2,3-d]pyrimidin-4-ol Derivatives
  • Example: Thieno[2,3-d]pyrimidin-4-ol tethered with 1,2,3-triazole derivatives (e.g., from ).
  • Key Differences: The thieno ring is fused at positions [2,3-d] instead of [3,2-d], altering the spatial arrangement of substituents. These derivatives exhibit antimicrobial activity, suggesting the fused ring orientation and triazole substituents enhance interactions with microbial targets .
  • Synthesis : Click chemistry (azide-alkyne cycloaddition) is used to attach triazole groups, contrasting with the direct substitution in the target compound.
Pyrrolo[3,2-d]pyrimidin-4-ol Derivatives
  • Example : 5,7-Diphenyl-7H-pyrrolo[3,2-d]pyrimidin-4-ol (F1386-0303) .
  • Key Differences : Replacement of the thiophene ring with a pyrrole introduces nitrogen instead of sulfur, modifying electronic properties. F1386-0303 acts as a MAP4K4 inhibitor with anti-inflammatory applications, highlighting the role of heteroatom identity in target specificity.
Thiopyrano[3,2-d]pyrimidin-4-ol
  • Example: 2-(Methylthio)-7,8-dihydro-6H-thiopyrano[3,2-d]pyrimidin-4-ol .
  • Key Differences: A thiopyran ring replaces the thiophene, introducing a saturated six-membered ring.

Pyrimidin-4-ol Derivatives with Aromatic Substituents

Steroidal Pyrimidines
  • Example: 10-Amino-12-(4-trifluoromethylphenyl)-6a,8a-dimethyl-tetradecahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]pyrimidin-4-ol .
  • Key Differences: The core is fused with steroidal naphtho-indeno rings, creating a rigid 3D structure. These compounds are synthesized via multi-step routes (yields: 70–81%) and may target steroid-associated pathways.
Pyridyl-Pyrimidine Derivatives
  • Example : 5-(Cyclopropylmethyl)-6-methyl-2-(2-pyridyl)pyrimidin-4-ol (PPA) .
  • Key Differences : A pyridyl group replaces the phenyl substituent, enhancing hydrogen-bonding capacity. PPA acts as a plant defense activator , inducing ROS-related genes in Arabidopsis, which contrasts with the lack of reported agrochemical activity for the target compound.
Simpler Pyrimidin-4-ol Analogues
  • Example : 6-(4-Methylphenyl)pyrimidin-4-ol .
  • Key Differences: Absence of the fused thieno ring reduces molecular complexity and planarity. This simpler structure may limit target engagement compared to the thieno-pyrimidine scaffold.

Functional Group Variations

4-Hydroxy vs. 4-Ketone Derivatives
  • Example: 2-(6-Methyl-2-pyridyl)-5,6-dihydro-3H-thieno[2,3-d]pyrimidin-4-one (CAS: 1422380-89-9) .
  • Key Differences: A ketone group at position 4 replaces the hydroxyl group, eliminating hydrogen-bond donor capacity. This modification could reduce solubility or alter binding to enzymatic active sites.
Methylthio vs. Hydroxyl Substituents
  • Example: 6-Amino-2-(methylthio)pyrimidin-4-ol .
  • Key Differences : A methylthio group at position 2 increases hydrophobicity compared to the methyl group in the target compound. Such changes influence pharmacokinetic properties like membrane permeability.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Application Reference
2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol Thieno[3,2-d]pyrimidin-4-ol 2-Me, 6-Ph 242.3 N/A (Building block)
Thieno[2,3-d]pyrimidin-4-ol-triazole Thieno[2,3-d]pyrimidin-4-ol 1,2,3-Triazole ~270–300 (estimated) Antimicrobial
5,7-Diphenyl-pyrrolo[3,2-d]pyrimidin-4-ol Pyrrolo[3,2-d]pyrimidin-4-ol 5,7-Ph 321.3 MAP4K4 inhibition
6-(4-Methylphenyl)pyrimidin-4-ol Pyrimidin-4-ol 6-(4-Me-Ph) ~200 (estimated) N/A
10-Amino-12-(4-CF₃-Ph)-steroidal pyrimidine Steroidal pyrimidin-4-ol 4-CF₃-Ph, steroidal framework 486.6 Potential steroid modulation

Biological Activity

2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound is characterized by its unique thieno-pyrimidine structure, which includes a hydroxyl group at the 4-position and methyl and phenyl substituents at the 2 and 6 positions, respectively. The molecular formula for this compound is C₁₃H₁₀N₂OS with a molar mass of approximately 242.3 g/mol.

Chemical Structure and Reactivity

The reactivity of this compound can be attributed to the presence of the hydroxyl group and nitrogen atoms in the pyrimidine ring. These functional groups enable the compound to undergo various chemical reactions, which are essential for synthesizing analogs with enhanced biological properties .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been evaluated against several human cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • HeLa (cervical carcinoma)
  • HCT116 (colonic carcinoma)

In studies, this compound demonstrated comparable potency to doxorubicin, a well-known chemotherapeutic agent. Specifically, compounds derived from thieno[3,2-d]pyrimidine structures showed promising results in inhibiting cell proliferation, with some derivatives exhibiting IC50 values similar to or better than doxorubicin .

The mechanism through which this compound exerts its antitumor effects involves the inhibition of specific kinases and receptors implicated in cancer progression. For instance, it has been identified as a potent inhibitor of CDK6 (cyclin-dependent kinase 6), which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key features and activities of selected derivatives:

Compound NameStructureKey FeaturesBiological Activity
3-Amino-2-methyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-oneStructureContains an amino groupAntitumor activity
2-Methylthieno[2,3-d]pyrimidin-4-olStructureLacks phenyl substitutionAntimicrobial properties
4-(4-Methoxyphenyl)-thieno[3,2-d]pyrimidin-4(3H)-oneStructureContains methoxy substitutionAnticancer properties

The distinct arrangement of functional groups in these compounds influences their lipophilicity and pharmacokinetic properties, thereby affecting their biological activities .

Case Studies

Several case studies have highlighted the effectiveness of thieno[3,2-d]pyrimidine derivatives in oncology:

  • Study on MCF-7 Cells : A series of synthesized derivatives were tested for their antiproliferative effects against MCF-7 cells. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard treatments.
  • In Vivo Studies : In animal models bearing tumors derived from human cancer cell lines, treatment with this compound resulted in significant tumor reduction compared to control groups .

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-6-phenylthieno[3,2-d]pyrimidin-4-ol, and how can reaction conditions be optimized?

A multi-step approach is typically employed:

  • Step 1: Condensation of substituted thiophene derivatives with amidines or urea under acidic conditions to form the thieno-pyrimidine core.
  • Step 2: Functionalization via Suzuki-Miyaura coupling to introduce the phenyl group at position 6 .
  • Step 3: Methylation at position 2 using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC. Adjust temperature (80–120°C) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Technique Purpose Example Parameters
¹H/¹³C NMR Confirm structure and purityUse DMSO-d₆; compare peaks to predicted shifts (e.g., hydroxyl proton at δ 10–12 ppm) .
HPLC-MS Assess purity and molecular weightC18 column, acetonitrile/water gradient, ESI+ mode for [M+H]⁺ detection .
X-ray Crystallography Resolve stereochemical ambiguitiesGrow crystals via slow evaporation in ethanol/water mixtures .

Q. How can researchers address poor solubility in biological assays?

  • Solvent Screening : Test DMSO (primary choice), ethanol, or PEG-400.
  • Formulation : Use cyclodextrin-based encapsulation or prepare stable nanoemulsions.
  • Pro-Tip : Pre-dissolve in DMSO (<0.1% final concentration) to avoid cellular toxicity .

Q. What purification strategies are effective for isolating this compound?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation.
  • Recrystallization : Ethanol/water (8:2) yields high-purity crystals.
  • HPLC Prep : Reverse-phase C18 columns for challenging impurities .

Advanced Research Questions

Q. How can researchers evaluate its potential enzyme inhibitory activity?

  • Assay Design :
    • Xanthine Oxidase (XO) Inhibition : Follow protocols similar to allopurinol (positive control) using UV-Vis to monitor uric acid formation at 295 nm .
    • Dose-Response Curves : Test concentrations from 1 nM–100 µM; calculate IC₅₀ values using nonlinear regression.
  • Validation : Confirm results with orthogonal assays (e.g., fluorescence-based activity probes) .

Q. What structural modifications enhance bioactivity?

  • Substituent Effects :

    Position Modification Impact Reference
    C-2 Methyl Replace with CF₃Increased lipophilicity and target binding .
    C-6 Phenyl Substitute with heteroaromatics (e.g., pyridyl)Improved solubility and selectivity .
  • Rational Design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

Q. How should contradictory data on biological activity be resolved?

  • Root Causes : Variability in assay conditions (e.g., pH, temperature) or compound degradation.
  • Resolution Steps :
    • Replicate assays under standardized protocols (e.g., 37°C, pH 7.4).
    • Confirm compound stability via LC-MS before and after assays.
    • Use isogenic cell lines to rule out genetic variability .

Q. Can computational models predict reactivity or metabolic pathways?

  • Reactivity : DFT calculations (e.g., Gaussian 16) model electrophilic substitution at C-4 and C-6 positions.
  • Metabolism : Use ADMET Predictor™ to identify likely Phase I oxidation sites (e.g., hydroxylation of the phenyl ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.